

A Comparative Spectroscopic Guide to the Structural Confirmation of But-2-ynedinitrile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis for the structural confirmation of **but-2-ynedinitrile** (also known as dicyanoacetylene). We present a multi-faceted approach utilizing Infrared (IR), Raman, ¹³C Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. For comparative context, we analyze **but-2-ynedinitrile** alongside two structurally related linear molecules: cyanoacetylene and diacetylene. This guide includes detailed experimental protocols and presents all quantitative data in clear, comparative tables.

Workflow for Spectroscopic Structural Confirmation

The structural elucidation of a molecule like **but-2-ynedinitrile** is a systematic process. The following diagram illustrates a typical workflow, starting from sample preparation to the integration of data from various spectroscopic techniques to confirm the molecular structure.

Caption: Workflow for the structural confirmation of **but-2-ynedinitrile** using multiple spectroscopic techniques.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **but-2-ynedinitrile** and its structural analogs.

Table 1: Vibrational Spectroscopy Data (IR and Raman)



Compound	Technique	ν(C≡N) stretch (cm ⁻¹)	ν(C≡C) stretch (cm ⁻¹)	Other Key Bands (cm ⁻¹)
But-2-ynedinitrile	IR	2267	- (IR inactive)	640 (bending)
(C ₄ N ₂)	Raman	2333	2119	-
Cyanoacetylene	IR	~2270	~2070	~3330 (v(C-H))
(HC₃N)	Raman	~2270	~2070	~3330 (v(C-H))
Diacetylene	IR	-	- (IR inactive)	~3330 (v(C-H)), ~630 (bending)
(C ₄ H ₂)	Raman	-	2183	~3330 (v(C-H))

Note: Peak positions can vary slightly based on the physical state (gas, liquid, solid) and solvent.

Table 2: ¹³C NMR Spectroscopy Data

Due to the high reactivity and symmetry of **but-2-ynedinitrile**, experimental ¹³C NMR data is not readily available. The expected chemical shifts are predicted based on its structure.

Compound	Carbon Atom	Experimental δ (ppm)	Predicted/Expected δ (ppm)
But-2-ynedinitrile	N≡C-C≡C-C≡N	Not available	~105-115
(C ₄ N ₂)	N≡C-C≡C-C≡N	Not available	~70-80
Cyanoacetylene	H-C≡C-C≡N	~103	-
(HC₃N)	H-C≡C-C≡N	~60	-
H-C≡C-C≡N	~55	-	
Diacetylene	H-C≡C-C≡C-H	~65	-
(C ₄ H ₂)	H-C≡C-C≡C-H	~60	-



Note: Predicted values for **but-2-ynedinitrile** are estimations. The actual spectrum would show two signals due to the two distinct carbon environments in the symmetric molecule.

<u>Table 3: Mass Spectrometry Data (Electron Ionization)</u>

Compound	Molecular Formula	Molecular Weight (g/mol)	m/z of Molecular Ion (M+)	Key Fragment Ions (m/z)
But-2-ynedinitrile	C4N2	76.06	76	50 (C ₂ N ₂), 38 (C ₂), 24 (C ₂)
Cyanoacetylene	C₃HN	51.05	51	50 (C₃N), 26 (CN), 25 (C₂H)
Diacetylene	C4H2	50.06	50	49 (C ₄ H), 38 (C ₃ H ₂), 26 (C ₂ H ₂)

Experimental Protocols Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
- Sample Preparation (Liquid): For a liquid sample like **but-2-ynedinitrile**, a "neat" spectrum can be obtained.[1][2] A drop of the pure liquid is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer's sample holder.[1][2]
- Data Acquisition: The sample is irradiated with a broad range of infrared frequencies, and the absorbance is measured as a function of wavenumber (cm⁻¹).[3] A background spectrum of the empty salt plates is typically run first and subtracted from the sample spectrum.

Raman Spectroscopy

- Instrumentation: A Raman spectrometer consisting of a monochromatic light source (laser),
 sample illumination system, and a detector.[4][5][6][7]
- Sample Preparation: The liquid sample can be placed in a glass capillary tube or a cuvette.



• Data Acquisition: The sample is irradiated with the laser (e.g., 532 nm Nd:YAG laser).[4] The scattered light is collected, typically at a 90° or 180° angle to the incident beam, passed through a filter to remove the strong Rayleigh scattering, and the remaining Raman scattered light is dispersed by a grating and detected.[5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer with a carbon probe.
- Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
- Data Acquisition: The sample is placed in the strong magnetic field of the spectrometer. A radiofrequency pulse is applied to excite the ¹³C nuclei. As the nuclei relax, they emit a signal that is detected and Fourier transformed to produce the NMR spectrum.[9][10] For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon environment.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.[11]
- Sample Introduction: For a volatile liquid, the sample can be introduced via a heated inlet system or direct infusion.
- Ionization (EI): In the EI source, the gaseous sample molecules are bombarded with a highenergy electron beam (typically 70 eV).[11][12][13] This causes an electron to be ejected from the molecule, forming a radical cation (the molecular ion, M+).
- Mass Analysis and Detection: The molecular ion and any fragment ions formed from its
 decomposition are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector),
 which separates them based on their mass-to-charge ratio (m/z).[14][15] A detector then
 records the abundance of each ion, generating the mass spectrum.[15]



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